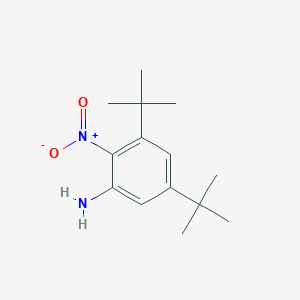

3,5-Ditert-butyl-2-nitroaniline

Description

General Overview of Nitroanilines and Their Significance in Contemporary Organic Chemistry

Nitroanilines are aromatic compounds derived from aniline (B41778) that contain a nitro group (—NO2). chempanda.com They exist in three primary isomeric forms: ortho-nitroaniline, meta-nitroaniline, and para-nitroaniline, depending on the relative positions of the amino and nitro groups on the benzene (B151609) ring. chempanda.com These compounds are of considerable importance in contemporary organic chemistry, serving as crucial intermediates in the synthesis of a wide range of commercially valuable products. chempanda.comfiveable.mefiveable.me

The presence of both an electron-donating amino group and a powerful electron-withdrawing nitro group on the same aromatic ring imparts a unique electronic character to nitroanilines. fiveable.mefiveable.me This electronic interplay significantly influences their chemical reactivity, particularly in electrophilic aromatic substitution reactions. chempanda.com The nitro group deactivates the ring towards electrophilic attack, while the amino group is an activating, ortho-para director. wikipedia.org This contrasting influence makes the selective synthesis of specific isomers a key challenge and an area of active research.

Nitroanilines are fundamental building blocks for the production of azo dyes, which are widely used in the textile and food industries. chempanda.comfiveable.me They are also precursors in the manufacturing of various pharmaceuticals, agrochemicals, and corrosion inhibitors. chempanda.comwikipedia.org For instance, p-nitroaniline is a key starting material for the synthesis of p-phenylenediamine (B122844), a vital component in many dyes. wikipedia.org

The basicity of the amino group in nitroanilines is a critical property that is significantly affected by the position of the nitro group. fiveable.me The strong electron-withdrawing nature of the nitro group reduces the electron density on the nitrogen atom of the amino group, thereby decreasing its basicity compared to aniline. fiveable.me This effect is most pronounced in the ortho and para isomers due to direct resonance delocalization. stackexchange.com The study of the basicity of nitroaniline isomers provides valuable insights into the electronic effects of substituents on aromatic systems. fiveable.mestackexchange.com

Impact of Steric Hindrance from tert-Butyl Groups on Aromatic Ring Systems

The introduction of bulky substituents, such as tert-butyl groups, onto an aromatic ring system induces significant steric hindrance, which can profoundly alter the molecule's geometry, reactivity, and physical properties. aip.orgcdnsciencepub.com Steric hindrance refers to the spatial interference between adjacent groups, which can force them to adopt conformations that are different from their ideal, unhindered state. aip.orgresearchgate.net

One of the most significant impacts of steric hindrance is the distortion of the aromatic ring from planarity. researchgate.net The presence of large tert-butyl groups can cause the twisting or puckering of the benzene ring to alleviate steric strain. researchgate.net This distortion can, in turn, affect the aromaticity of the system, as aromaticity is maximized in planar, cyclic, conjugated systems. researchgate.netchemistryworld.com

Steric hindrance also plays a crucial role in directing the course of chemical reactions. In electrophilic aromatic substitution reactions, bulky tert-butyl groups can block access to the ortho positions, leading to a preference for substitution at the less hindered para position. stackexchange.commsu.edu This steric effect can override the electronic directing effects of other substituents on the ring. stackexchange.com For example, the nitration of t-butylbenzene yields a significantly higher proportion of the para-nitro product compared to the ortho isomer due to the steric bulk of the tert-butyl group. msu.edu

Furthermore, steric hindrance can influence the stability of reactive intermediates. For instance, the formation of a carbocation adjacent to a sterically hindered position can be either stabilized or destabilized depending on the specific geometry and electronic effects at play. cdnsciencepub.com In some cases, steric hindrance can lead to "steric acceleration," where the relief of ground-state strain upon forming a transition state or intermediate increases the reaction rate. cdnsciencepub.com The study of sterically hindered aromatic systems, therefore, provides a deeper understanding of the complex interplay between steric and electronic effects in determining chemical reactivity. aip.orgcdnsciencepub.com

Unique Structural Features and Research Relevance of 3,5-Ditert-butyl-2-nitroaniline in Advanced Chemical Science

This compound is a fascinating molecule that embodies the principles of both nitroanilines and sterically hindered aromatic systems. Its unique structure, featuring two bulky tert-butyl groups flanking a nitro group which is ortho to an amino group, creates a highly constrained and electronically rich environment. This specific arrangement of functional groups makes it a compound of significant interest in advanced chemical science for several reasons.

The steric crowding in this compound is expected to force the nitro group to twist out of the plane of the benzene ring. This "steric inhibition of resonance" is a well-documented phenomenon where a substituent's ability to participate in resonance with the aromatic ring is diminished due to steric hindrance. stackexchange.comwikipedia.org In the case of this compound, this would affect the electronic communication between the nitro and amino groups, potentially leading to unusual reactivity and spectroscopic properties.

The presence of the two tert-butyl groups at the 3 and 5 positions also provides significant steric shielding to the adjacent nitro and amino groups. This can influence its intermolecular interactions, such as hydrogen bonding and crystal packing. The study of the crystal structure of such "overcrowded" nitroanilines can provide valuable insights into the subtle balance of forces that govern molecular self-assembly. researchgate.netnih.gov

From a synthetic perspective, the unique substitution pattern of this compound makes it a valuable precursor for the synthesis of novel, sterically encumbered molecules. chemsrc.com The amino group can be a handle for further functionalization, while the hindered environment can be exploited to create molecules with specific three-dimensional architectures. sigmaaldrich.com These complex structures are of interest in materials science and medicinal chemistry, where molecular shape and steric protection are crucial for function. mdpi.comresearchgate.net For instance, sterically hindered phenols are known to exhibit antioxidant properties, and incorporating such a moiety into a larger molecular framework could lead to new functional materials. mdpi.com

The study of this compound and related sterically hindered nitroanilines contributes to a deeper understanding of fundamental concepts in organic chemistry, including aromaticity, steric effects, and the interplay of electronic and steric factors in determining chemical behavior. aip.orgresearchgate.netnih.gov These molecules serve as excellent models for investigating the limits of structural and electronic perturbations in aromatic systems.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H22N2O2 |

|---|---|

Molecular Weight |

250.34g/mol |

IUPAC Name |

3,5-ditert-butyl-2-nitroaniline |

InChI |

InChI=1S/C14H22N2O2/c1-13(2,3)9-7-10(14(4,5)6)12(16(17)18)11(15)8-9/h7-8H,15H2,1-6H3 |

InChI Key |

DYNNAHNMQURCKO-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC(=C(C(=C1)N)[N+](=O)[O-])C(C)(C)C |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)N)[N+](=O)[O-])C(C)(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategic Synthesis of 3,5 Ditert Butyl 2 Nitroaniline

Regioselective Nitration Approaches and Methodological Challenges in Aromatic Systems

The introduction of a nitro group onto an aromatic ring, particularly in a regioselective manner, is a fundamental yet challenging transformation in organic synthesis. In the case of precursors to 3,5-Ditert-butyl-2-nitroaniline, such as 1,3-di-tert-butylbenzene (B94130), the directing effects of the bulky tert-butyl groups play a crucial role. These groups are ortho-, para-directing; however, the significant steric hindrance they impose often dictates the position of electrophilic attack.

Nitration of 1,3-di-tert-butylbenzene can lead to a mixture of isomers. smolecule.com The bulky tert-butyl groups can influence the reactivity and regioselectivity of electrophilic substitution reactions. vulcanchem.com For instance, the nitration of tert-butylbenzene (B1681246) yields a mixture of ortho, meta, and para products, with the para product being major due to the steric bulk of the tert-butyl group hindering ortho-attack. msu.edu The nitration of 1,2-di-tert-butylbenzene (B1330373) results in the formation of 4-nitro-1,2-di-tert-butylbenzene and a significant amount of 3-nitro-1,2-di-tert-butylbenzene. researchgate.net

Traditional nitrating agents like mixed acid (a combination of nitric and sulfuric acids) can be effective, but may lead to issues with regioselectivity and the formation of byproducts. rushim.rufrontiersin.org Alternative nitrating systems, such as N₂O₅ in the presence of a recyclable, temperature-dependent phase behavior catalyst, have been explored to improve para-selectivity in the nitration of alkylbenzenes. lookchem.com

A significant challenge in the nitration of highly substituted benzenes is the possibility of ipso-nitration, where a substituent, such as a tert-butyl group, is replaced by the nitro group. This has been observed in the nitration of compounds like p-di-t-butylbenzene. researchgate.net

Amination Reactions and Precursor Transformations for Nitroaniline Synthesis

The synthesis of this compound can be approached through the amination of a suitable precursor or by transforming a precursor that already contains a nitrogen functionality.

One common strategy involves the reduction of a dinitro compound. For instance, the synthesis of hindered anilines has been achieved by the nitration of di-tert-butyl-substituted benzenes followed by the reduction of one of the nitro groups. bris.ac.uk

Another approach is the direct amination of an aromatic ring. However, the direct introduction of an amino group onto a sterically hindered and electron-deficient ring can be challenging. Modern catalytic methods, such as those employing palladium or copper catalysts, have expanded the scope of C-N cross-coupling reactions to include hindered anilines. acs.org These methods often require specialized ligands to overcome the steric hindrance. acs.org

Reductive amination of nitroarenes with alcohols or carbonyl compounds offers a one-pot method to synthesize substituted amines. magtech.com.cnnih.govfrontiersin.org This process typically involves the in-situ reduction of the nitro group to an amine, which then reacts with the carbonyl compound. magtech.com.cnfrontiersin.org

The transformation of other functional groups can also be employed. For example, the synthesis of nitroanilines has been described from nitrovinamidinium salts. acs.org

Influence of Steric Hindrance on Synthetic Pathways, Reaction Kinetics, and Yield Optimization

In electrophilic aromatic substitution reactions like nitration, the bulky tert-butyl groups hinder attack at the ortho positions. msu.edu For example, in the nitration of tert-butylbenzene, the ratio of para to ortho product is significantly higher than in toluene, highlighting the steric effect. msu.edu This steric hindrance can be so pronounced that it affects the planarity of the molecule and the solvation of transition states, further impacting reactivity. researchgate.net

The steric bulk also affects the reactivity of the amino group. The basicity of highly hindered anilines can be significantly lower than expected due to steric hindrance to solvation of the protonated amine. researchgate.net This reduced nucleophilicity can make subsequent reactions of the amine challenging.

In C-N cross-coupling reactions to form hindered anilines, the steric bulk of both the aryl halide and the amine can make the reaction difficult. The development of specialized ligands, often bulky themselves, has been crucial in overcoming this challenge and achieving high yields. acs.org The reaction kinetics of these sterically hindered couplings can be complex, and detailed kinetic analysis is often necessary to understand the reaction mechanism and optimize conditions. acs.org

The table below summarizes the effect of steric hindrance on the nitration of alkylbenzenes.

| Substrate | Ortho (%) | Meta (%) | Para (%) |

| Toluene | 58.5 | 4.5 | 37 |

| tert-Butylbenzene | 16 | 8 | 75 |

Data sourced from a study on the nitration of alkylbenzenes, illustrating the increased formation of the para isomer due to steric hindrance from the tert-butyl group. msu.edu

Catalytic Synthesis Approaches for this compound

Catalysis offers powerful tools for the synthesis of complex molecules like this compound, often enabling reactions that are difficult or impossible to achieve through stoichiometric methods. Both homogeneous and heterogeneous catalysts have been employed in key synthetic steps.

Catalytic Reduction of Nitro Groups: A crucial step in many synthetic routes to nitroanilines is the selective reduction of a dinitro precursor. A variety of catalytic systems are available for this transformation. Traditional methods often use iron powder in acidic media or sulfide (B99878) bases. rsc.org More modern approaches utilize catalytic hydrogenation with catalysts such as Raney nickel, palladium on carbon, or platinum-based catalysts. rsc.orgresearchgate.net The choice of catalyst and reaction conditions can be critical for achieving selective reduction of one nitro group in the presence of another.

Catalytic Amination: The direct introduction of an amino group can be achieved through catalytic C-N cross-coupling reactions. Palladium-catalyzed Buchwald-Hartwig amination is a powerful method for forming C-N bonds, and specialized ligands have been developed to facilitate the coupling of sterically hindered substrates. acs.org Copper-catalyzed amination reactions also provide a valuable alternative. acs.org

Reductive Amination: Catalytic reductive amination provides a direct route to substituted anilines from nitroarenes and carbonyl compounds. nih.govfrontiersin.org These reactions can be catalyzed by a range of metals, including noble metals like rhodium and ruthenium, as well as non-noble metals. magtech.com.cnrsc.org The reaction proceeds through the reduction of the nitro group to an amine, which then undergoes condensation with the carbonyl compound and subsequent reduction of the resulting imine. magtech.com.cn

The table below presents various catalytic systems used in the synthesis of amines from nitroaromatics.

| Reaction Type | Catalyst System | Substrates | Key Features |

| Reductive Amination | [Rh(COD)Cl]₂/xantphos/Cs₂CO₃ | Nitroarenes and alcohols | Efficiently produces imines via a borrowing-hydrogen strategy. magtech.com.cn |

| Quinoxaline Synthesis | NiBr₂/1,10-phenanthroline | 2-Nitroanilines and vicinal diols | Cost-effective and sustainable method using inexpensive nickel precursors. organic-chemistry.org |

| Benzimidazole Synthesis | Au/TiO₂ | 2-Nitroanilines and CO₂/H₂ | Utilizes CO₂ as a C1 source under relatively mild conditions. rsc.org |

| Reductive Cyclization | SnCl₂ | 2-Nitro-5-substituted anilines | Efficient for synthesizing 2,5-disubstituted benzimidazoles at room temperature. rhhz.net |

Green Chemistry Principles and Sustainable Methodologies in Synthetic Protocols

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and economically viable processes. Key aspects include the use of safer solvents, atom economy, and the development of recyclable catalysts.

Solvent Selection: A major focus of green chemistry is the replacement of hazardous organic solvents with more environmentally friendly alternatives. Water is an ideal green solvent, and efforts have been made to develop synthetic methods that can be performed in aqueous media. For example, a green process for the synthesis of p-phenylenediamine (B122844) from p-nitroaniline has been developed using water as the solvent. researchgate.net Similarly, an organic solvent-free process for the preparation of 2,6-dibromo-4-nitroaniline (B165464) has been achieved in an aqueous acidic medium. rsc.org

Atom Economy: Synthetic methods with high atom economy are desirable as they minimize the generation of waste. One-pot reactions and tandem or cascade processes are excellent strategies for improving atom economy. For instance, the catalytic reductive amination of nitro compounds with aldehydes or ketones combines multiple synthetic steps into a single operation, reducing waste and improving efficiency. nih.govfrontiersin.org

Catalyst Recyclability: The use of heterogeneous catalysts is often advantageous from a green chemistry perspective as they can be easily separated from the reaction mixture and recycled. For example, a carbon nitride nanosheet-supported bismuth nanoparticle catalyst has been developed for the reductive amination of carbonyl compounds with nitroaromatics, demonstrating good recyclability. acs.org

The table below highlights some green chemistry approaches relevant to nitroaniline synthesis.

| Green Chemistry Principle | Synthetic Approach | Example |

| Use of Safer Solvents | Aqueous reaction medium | Synthesis of p-phenylenediamine via hydrogenation of p-nitroaniline in water. researchgate.net |

| Atom Economy | One-pot synthesis | Reductive amination of carbonyl compounds with nitro compounds. frontiersin.org |

| Recyclable Catalysts | Heterogeneous catalysis | Carbon nitride nanosheet-supported bismuth nanoparticle catalyst for reductive amination. acs.org |

| Organic Solvent-Free | Reaction in aqueous acidic medium | Preparation of 2,6-dibromo-4-nitroaniline using bromide-bromate salts. rsc.org |

Chemical Reactivity and Mechanistic Investigations of 3,5 Ditert Butyl 2 Nitroaniline

Impact of tert-Butyl Groups on Aromatic Reactivity and Electronic Distribution

The presence of two tert-butyl groups at the meta-positions relative to the amino group (and ortho/para to the nitro group) profoundly influences the reactivity of the aromatic ring in 3,5-Ditert-butyl-2-nitroaniline. These bulky alkyl groups exert significant steric and electronic effects that dictate the molecule's chemical behavior.

Steric Effects: The most prominent feature of the tert-butyl group is its large size, which leads to considerable steric hindrance. lscollege.ac.in In this compound, the tert-butyl group at position 3 is ortho to both the amino and the nitro groups. This proximity creates a sterically congested environment around these functional groups. This steric bulk can hinder the approach of reagents, thereby slowing down or even preventing reactions that would otherwise be facile in less substituted anilines. lscollege.ac.in For instance, reactions involving the amino or nitro groups may require more forcing conditions to overcome the steric shield provided by the adjacent tert-butyl group.

Furthermore, steric hindrance can affect the planarity of the molecule. A nitro group positioned ortho to a tert-butyl group is often twisted out of the plane of the aromatic ring. This twisting disrupts the π-orbital overlap between the nitro group and the benzene (B151609) ring, which in turn diminishes its mesomeric (resonance) effect. This has significant consequences for the electronic properties and subsequent reactivity of the molecule.

Transformations of the Nitro Group: Selective Reductions and Derivatizations

The nitro group in this compound is a versatile functional group that can be transformed into a variety of other substituents, most commonly an amino group. The steric hindrance from the adjacent tert-butyl group can influence the choice of reagents and reaction conditions required for these transformations.

Catalytic hydrogenation is a common and efficient method for the reduction of nitroarenes to the corresponding anilines. This reaction typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni) on a carbon support. For the reduction of this compound to 3,5-Ditert-butyl-1,2-phenylenediamine, standard conditions such as 5% Pd/C in an alcohol solvent under a hydrogen atmosphere would be employed. researchgate.net

Table 1: Typical Conditions for Catalytic Hydrogenation

| Catalyst | Hydrogen Source | Solvent | Temperature | Pressure |

|---|---|---|---|---|

| 5% Pd/C | H₂ gas | Methanol or Ethanol | Room Temperature | 1-4 atm |

| Raney Nickel | H₂ gas | Ethanol | Room Temperature | ~50 atm |

Transfer hydrogenation offers a safer and often more convenient alternative to using gaseous hydrogen. This method utilizes a hydrogen donor molecule in the presence of a catalyst. Common hydrogen donors include formic acid, ammonium (B1175870) formate, or hydrazine (B178648) hydrate. wikipedia.orgmasterorganicchemistry.com The reaction proceeds by the transfer of hydrogen from the donor to the nitro compound, mediated by the catalyst (e.g., Pd/C). This technique is particularly useful for laboratory-scale synthesis where handling high-pressure hydrogen gas may be impractical.

Chemoselective reduction of the nitro group in this compound is straightforward as the existing amino group is already in its most reduced state and is inert to typical nitro reduction conditions. The challenge in more complex molecules is often to reduce a nitro group in the presence of other reducible functional groups like aldehydes, ketones, or esters. Reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid, iron (Fe) powder in acetic acid, or sodium dithionite (B78146) (Na₂S₂O₄) are known for their ability to selectively reduce nitro groups while leaving other functional groups intact.

Regioselective reduction would be a concern in molecules containing multiple nitro groups. Since this compound contains only one nitro group, regioselectivity is not a factor in its reduction. However, the principles of regioselective reduction are well-established, often relying on steric or electronic differentiation between multiple nitro groups on an aromatic ring. lscollege.ac.inrsc.org

Reactions Involving the Amino Group: Nucleophilic and Electrophilic Pathways

The amino group of this compound is a nucleophilic center, capable of reacting with a range of electrophiles. However, its reactivity is significantly modulated by the steric hindrance from the adjacent tert-butyl group at position 5 and the ortho-nitro group at position 2. The electron-withdrawing nitro group also decreases the nucleophilicity of the amino group by reducing its electron density.

Acylation: The amino group can be acylated by reacting with acyl halides (e.g., acetyl chloride) or anhydrides (e.g., acetic anhydride) to form amides. Due to the steric hindrance and reduced nucleophilicity, these reactions may require a catalyst, such as pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP), and potentially elevated temperatures to proceed at a reasonable rate.

Alkylation: Direct alkylation of the amino group with alkyl halides is often difficult to control and can lead to mixtures of mono- and di-alkylated products, as well as overalkylation to form quaternary ammonium salts. Given the steric hindrance around the amino group in this specific molecule, mono-alkylation might be favored, but the reaction would likely be sluggish.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride, TsCl) in the presence of a base (like pyridine) yields sulfonamides. Similar to acylation, the steric environment around the amino group would necessitate optimized reaction conditions to achieve a good yield.

Diazotization is the process of converting a primary aromatic amine into a diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). masterorganicchemistry.com The resulting diazonium salt is a valuable intermediate in organic synthesis.

The diazonium group (-N₂⁺) is an excellent leaving group (releasing N₂ gas) and can be replaced by a wide variety of nucleophiles in what are known as Sandmeyer or Sandmeyer-type reactions. lscollege.ac.inwikipedia.orgorganic-chemistry.org These reactions provide a powerful method for introducing substituents onto an aromatic ring that are not easily installed by other means.

Table 2: Examples of Sandmeyer and Related Reactions

| Reagent | Product Substituent | Reaction Name |

|---|---|---|

| CuCl / HCl | -Cl | Sandmeyer Reaction |

| CuBr / HBr | -Br | Sandmeyer Reaction |

| CuCN / KCN | -CN | Sandmeyer Reaction |

| KI | -I | (Not strictly Sandmeyer) |

| HBF₄, then heat | -F | Balz-Schiemann Reaction |

| H₂O, heat | -OH | (Not strictly Sandmeyer) |

| H₃PO₂ | -H | (Dediazoniation) |

For this compound, the formation of the diazonium salt could be sterically hindered. The subsequent displacement reactions would lead to the synthesis of various 1-substituted-3,5-ditert-butyl-2-nitrobenzene derivatives, allowing for extensive functionalization of the aromatic ring.

Examination of Side Reactions and Rearrangement Pathways under Various Conditions

The reactivity of this compound is profoundly influenced by the presence of the bulky tert-butyl groups flanking the amino and nitro functionalities. These steric impediments can lead to atypical reaction pathways and the formation of unexpected side products under various conditions.

Under acidic conditions, while protonation of the amino group is a primary reaction for anilines, the steric hindrance in this compound can affect the accessibility of the lone pair of electrons on the nitrogen atom. This may lead to a decreased rate of protonation compared to less hindered anilines. Furthermore, under strong acidic and thermal conditions, rearrangement reactions, though not extensively documented for this specific molecule, are a possibility. For instance, analogous structures in different chemical systems have been observed to undergo rearrangements such as the Bamberger rearrangement for N-phenylhydroxylamines, although direct evidence for this compound is scarce in the literature.

In the presence of strong bases, the acidity of the amine protons is a key factor. The electron-withdrawing nature of the nitro group increases the acidity of the N-H protons, making deprotonation feasible. However, the steric bulk of the tert-butyl groups can hinder the approach of a base, potentially requiring stronger or bulkier bases to effect this transformation. Once deprotonated, the resulting anilide anion could participate in various nucleophilic reactions.

Photochemical reactions of nitroaromatic compounds are well-documented, often involving the excitation of the nitro group. For 2-nitroanilines, intramolecular hydrogen abstraction by the excited nitro group from the amino group can lead to the formation of intermediates that can undergo further reactions. In the case of this compound, the specific geometry imposed by the tert-butyl groups could influence the efficiency and outcome of such intramolecular processes.

Table 1: Potential Side Reactions of this compound

| Condition | Potential Side Reaction/Rearrangement | Influencing Factors |

| Strong Acid/Heat | Rearrangement (e.g., Bamberger-like) | Steric hindrance, acidity of the medium, temperature |

| Strong Base | Deprotonation followed by nucleophilic substitution | Base strength and size, solvent polarity |

| Photochemical | Intramolecular cyclization, rearrangement | Wavelength of light, solvent, presence of oxygen |

Kinetic and Thermodynamic Aspects of Reactivity under Steric Constraint

The steric hindrance imposed by the two tert-butyl groups in this compound has significant kinetic and thermodynamic consequences for its chemical reactions.

Kinetics:

The rate of reactions involving the amino or nitro group is expected to be considerably slower compared to less sterically hindered anilines. This phenomenon, known as steric hindrance, directly impacts the frequency of effective collisions between reactants. For bimolecular reactions, the approach of a reagent to the reactive center is impeded, leading to a higher activation energy and a lower reaction rate constant. For example, in nucleophilic substitution reactions where the aniline (B41778) nitrogen acts as the nucleophile, the bulky tert-butyl groups would shield the nitrogen atom, significantly reducing the reaction rate.

The electronic effects of the substituents also play a crucial role. The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. However, the steric bulk of the tert-butyl groups would likely dominate, making even activated nucleophilic aromatic substitution challenging at the positions ortho and para to the nitro group.

Thermodynamics:

From a thermodynamic standpoint, the steric strain introduced by the bulky tert-butyl groups can influence the stability of the molecule and its reaction intermediates and products. The repulsion between the tert-butyl groups and the adjacent amino and nitro groups can lead to a higher ground-state energy for the molecule.

This inherent strain can have opposing effects on reaction thermodynamics. On one hand, if a reaction leads to products where this steric strain is relieved, the reaction will be thermodynamically more favorable (i.e., have a more negative Gibbs free energy change). On the other hand, if the transition state of a reaction involves even greater steric crowding, the activation energy will be significantly increased, making the reaction thermodynamically less favorable under kinetic control.

Table 2: Predicted Kinetic and Thermodynamic Effects of Steric Hindrance in this compound

| Aspect | Effect of Steric Hindrance | Rationale |

| Kinetics | ||

| Reaction Rate | Decreased for reactions at the amino and nitro groups | Bulky tert-butyl groups block access to reactive centers. |

| Activation Energy | Increased for many reactions | Greater steric crowding in the transition state. |

| Thermodynamics | ||

| Ground State Energy | Increased | Steric strain from repulsion between substituents. |

| Product Stability | May be increased if steric strain is relieved in the product | Relief of ground-state strain can be a driving force. |

| Amine Basicity | Potentially decreased | Steric hindrance to solvation of the conjugate acid and potential disruption of resonance. |

Elucidation of Molecular Structure and Advanced Spectroscopic Characterization of 3,5 Ditert Butyl 2 Nitroaniline

Single-Crystal X-ray Diffraction Studies and Crystal Packing Analysis

While a specific single-crystal X-ray diffraction study for 3,5-Ditert-butyl-2-nitroaniline is not extensively detailed in the available literature, analysis of closely related nitroaniline derivatives provides a strong basis for predicting its crystallographic features. researchgate.netscispace.com The presence of bulky tert-butyl groups is known to create significant spatial requirements within a crystal lattice, potentially enabling unique chromic behaviors. iucr.org

Analysis of Intermolecular Interactions: Hydrogen Bonding, π-Stacking, and Van der Waals Forces

The molecular structure of this compound is primed for a variety of intermolecular interactions that dictate its crystal packing. A critical feature in 2-nitroaniline (B44862) derivatives is the formation of an intramolecular hydrogen bond between the amino group (-NH₂) and one of the oxygen atoms of the ortho-nitro group (-NO₂). researchgate.netscispace.com This interaction creates a stable six-membered ring, often referred to as a chelate ring, which significantly influences the molecule's planarity and electronic distribution. researchgate.netscispace.com

Conformational Analysis in the Solid State and Rotational Dynamics

In the solid state, the conformation of this compound would be largely defined by the intramolecular N-H···O hydrogen bond, which locks the amino and nitro groups into a relatively coplanar arrangement with the benzene (B151609) ring. researchgate.netscispace.com This planarity is a key feature of 2-nitroaniline systems. researchgate.net

However, the tert-butyl groups introduce rotational dynamics. In related structures, disorder in tert-butyl groups has been observed at room temperature, which can be resolved upon cooling. nih.govbris.ac.uk This indicates that the methyl groups of the tert-butyl substituents can undergo rotation in the solid state. A phase transition at lower temperatures might occur as this dynamic disorder ceases. nih.govbris.ac.uk The rotational barrier for the entire tert-butyl group around its C-C bond to the aromatic ring is expected to be significant.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Insights

NMR spectroscopy is a powerful tool for elucidating the solution-state structure and electronic environment of this compound. While specific spectral data for this exact compound is sparse, data from its parent compound, 3,5-Di-tert-butylaniline (B181150), and related nitroaromatics allow for well-founded predictions. nih.govchemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |

| tert-Butyl Protons | ~1.3 | ~31-35 | Standard range for tert-butyl groups. |

| tert-Butyl Quaternary C | - | ~35 | Standard range for tert-butyl quaternary carbons. |

| Aromatic C-H (H4) | ~7.0-7.5 | ~115-120 | Downfield shift due to para-nitro group. |

| Aromatic C-H (H6) | ~6.8-7.2 | ~110-115 | Less affected by the nitro group. |

| C-NH₂ (C1) | - | ~145-150 | Strongly influenced by the amino group. |

| C-NO₂ (C2) | - | ~130-135 | Influenced by the attached nitro group. |

| C-tert-Butyl (C3/C5) | - | ~140-145 | Deshielded by attached bulky groups. |

| NH₂ Protons | ~5.0-6.0 | - | Broad signal, position dependent on solvent and concentration. |

Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions.

Advanced 2D NMR Techniques (e.g., NOESY, COSY, HSQC, HMBC) for Structural Assignment and Stereochemistry

To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of 2D NMR experiments would be indispensable. researchgate.net

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the two aromatic protons (H4 and H6), confirming their ortho relationship on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would be used to definitively assign the signals for the C4-H4 and C6-H6 pairs, as well as the carbons and protons of the tert-butyl groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. A NOESY spectrum would show correlations between the NH₂ protons and the ortho H6 proton, and potentially between the C6-H proton and the protons of the adjacent tert-butyl group, providing conformational information.

Solvent Effects on NMR Chemical Shifts and Conformational Equilibria

The choice of solvent is expected to have a noticeable effect on the NMR spectrum of this compound. bris.ac.uk The chemical shift of the N-H protons of the amino group is particularly sensitive to the solvent's hydrogen-bonding capability. In aprotic solvents like CDCl₃, the intramolecular hydrogen bond would be the dominant interaction. In more polar, hydrogen-bond-accepting solvents like DMSO-d₆, there could be competing intermolecular hydrogen bonding between the N-H protons and the solvent, leading to a downfield shift and broadening of the NH₂ signal. Such interactions can also subtly influence the electronic distribution in the aromatic ring, causing minor shifts in the positions of the aromatic proton and carbon signals.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bonding Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides definitive information about the functional groups and bonding within the molecule. researchgate.netresearchgate.net The spectrum would be characterized by vibrations of the amino group, the nitro group, and the di-tert-butyl substituted aromatic ring.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3300 - 3500 | Asymmetric and symmetric stretching of the primary amine. The presence of intramolecular H-bonding would likely lower these frequencies and may result in a single, broad peak. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Stretching of the C-H bonds on the benzene ring. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Asymmetric and symmetric stretching of C-H bonds in the tert-butyl groups. |

| NO₂ Stretch (Asymmetric) | 1520 - 1560 | Strong band characteristic of aromatic nitro compounds. |

| NO₂ Stretch (Symmetric) | 1335 - 1365 | Strong band characteristic of aromatic nitro compounds. |

| C=C Stretch (Aromatic) | 1450 - 1600 | Multiple bands corresponding to the stretching vibrations of the benzene ring. |

| N-H Bend | 1590 - 1650 | Scissoring vibration of the primary amine. |

| C-N Stretch | 1250 - 1350 | Stretching vibration of the aryl-amine bond. |

Note: These are typical frequency ranges. Experimental values can be influenced by the physical state (solid/liquid) and intermolecular interactions.

The IR spectrum is expected to be dominated by strong absorptions from the nitro group's asymmetric and symmetric stretches. The N-H stretching region would be particularly informative; the intramolecular hydrogen bond between the amino and nitro groups would likely lead to a red-shift (lower frequency) and broadening of the N-H absorption bands compared to an aniline (B41778) without this interaction. researchgate.net Raman spectroscopy would complement the IR data, often showing strong signals for the symmetric vibrations of the nitro group and the aromatic ring breathing modes.

Elucidation of Characteristic Vibrational Modes and Their Perturbations

The vibrational spectrum of this compound is characterized by distinct absorption bands corresponding to the various functional groups within the molecule. Analysis via Fourier-transform infrared (FT-IR) spectroscopy allows for the identification of these characteristic modes. The bulky tert-butyl groups, the electron-withdrawing nitro group, and the amino group on the benzene ring each contribute to a unique and interpretable spectral signature.

The primary vibrational modes are associated with the N-H stretching of the amino group, the asymmetric and symmetric stretching of the nitro group, C-H stretching of the aromatic ring and the tert-butyl groups, and skeletal vibrations of the benzene ring. The positions of these bands are perturbed by both the electronic environment and, most significantly, by intramolecular hydrogen bonding.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Annotation |

|---|---|---|

| N-H Asymmetric Stretch | ~3500 (shifted) | Affected by intramolecular H-bonding. |

| N-H Symmetric Stretch | ~3390 (shifted) | Lower frequency and broadened due to H-bonding. |

| C-H Aromatic Stretch | 3100-3000 | Characteristic of the benzene ring protons. |

| C-H Aliphatic Stretch (tert-butyl) | 2960-2870 | Strong absorptions from the nine C-H bonds of each tert-butyl group. |

| NO₂ Asymmetric Stretch | 1530-1510 | Influenced by resonance and H-bonding. |

| C=C Aromatic Skeletal Vibrations | 1600-1450 | Multiple bands characteristic of the substituted benzene ring. |

| NO₂ Symmetric Stretch | 1350-1330 | Affected by the electronic environment and intramolecular interactions. |

Analysis of Intramolecular Hydrogen Bonding Signatures

A defining structural feature of this compound is the strong intramolecular hydrogen bond formed between the hydrogen atom of the amino group and an oxygen atom of the adjacent nitro group. This interaction results in the formation of a stable, planar, six-membered pseudo-ring, often referred to as a chelate ring. researchgate.net

The presence and strength of this hydrogen bond can be unequivocally identified through spectroscopic methods, primarily FT-IR. The key signatures include:

A significant red-shift in the N-H stretching frequencies. Compared to an aniline where no such bonding exists (e.g., 3,5-di-tert-butylaniline), the N-H bands are shifted to lower wavenumbers. The larger the shift, the stronger the hydrogen bond. For ortho-nitroaniline itself, the separation between the asymmetric and symmetric N-H stretching bands is larger than in the para-isomer, which is a clear indication of intramolecular bonding. niscpr.res.in

Broadening of the N-H absorption bands. Hydrogen bonding restricts the vibrational freedom of the N-H bond, leading to a broader peak profile.

Increased intensity of the symmetric N-H stretching band.

Studies on similar ortho-substituted anilines have demonstrated that such intramolecular hydrogen bonds enhance the planarity of the interacting functional groups, which in turn affects the electronic delocalization across the molecule. researchgate.netcdnsciencepub.com The steric bulk of the tert-butyl groups at the 3 and 5 positions may exert some influence on the geometry of the phenyl ring and the precise orientation of the nitro and amino groups, but the propensity to form this favorable six-membered ring remains the dominant organizational force.

Electronic Spectroscopy (UV-Visible) for Delocalization, Electronic Transitions, and Chromophoric Behavior

The UV-Visible spectrum of this compound is governed by the electronic transitions within its chromophoric system. The primary chromophore is the nitroaniline moiety, where the nitro group (a powerful electron-withdrawing group and chromophore) is in conjugation with the benzene ring, which is further activated by the amino group (an auxochrome). uobabylon.edu.iq This arrangement facilitates extensive electron delocalization.

The spectrum is expected to display characteristic absorption bands arising from two main types of electronic transitions: libretexts.org

π→π transitions:* These are high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are associated with the conjugated aromatic system and are typically observed in the UV region. The extended conjugation in the nitroaniline system results in a bathochromic shift (shift to a longer wavelength) compared to benzene itself.

n→π transitions:* This type of transition involves the excitation of a non-bonding electron (from the lone pairs on the oxygen atoms of the nitro group or the nitrogen of the amino group) to a π* antibonding orbital. azooptics.com These transitions are typically of lower intensity and occur at longer wavelengths, sometimes extending into the visible region, which is responsible for the color of many nitro compounds. azooptics.com

The tert-butyl groups, while not chromophores themselves, act as auxochromes and can subtly influence the absorption maxima (λmax) through their inductive effects and by potentially causing minor steric-induced changes in the planarity and conjugation of the system. The combination of the amino and nitro groups on the ring creates a "push-pull" system, enhancing charge-transfer character and shifting the absorption to longer wavelengths, making the compound colored.

| Transition Type | Expected λmax Range (nm) | Relative Intensity (ε) | Associated Molecular Orbitals |

|---|---|---|---|

| π→π | 220-280 | High | Promotion of electron from aromatic π system. |

| n→π (Charge Transfer) | 350-450 | Low to Medium | Excitation of non-bonding electron from NO₂ or NH₂ to π* system. |

High-Resolution Mass Spectrometry for Fragmentation Pathways and Advanced Structural Elucidation

High-resolution mass spectrometry (HRMS) provides precise mass measurements, enabling the determination of elemental compositions and the elucidation of fragmentation pathways for this compound. The electron ionization (EI) mass spectrum is expected to show a distinct molecular ion (M⁺•) peak and several characteristic fragment ions resulting from predictable bond cleavages.

The fragmentation pattern is dictated by the stability of the resulting ions and neutral losses. Key fragmentation pathways for this molecule include:

Loss of a Methyl Radical: The most common fragmentation for a tert-butyl group is the loss of a methyl radical (•CH₃, 15 Da) to form a highly stable tertiary carbocation. This would result in a prominent peak at [M-15]⁺, which is often the base peak in the spectrum of tert-butylated aromatic compounds. acs.org

Nitro Group Fragmentation: The nitro group can fragment in several ways. Common losses include the loss of •NO₂ (46 Da), •NO (30 Da), or an oxygen atom (16 Da). The fragmentation of nitrobenzene (B124822), for example, shows pathways involving the loss of NO₂ and subsequent rearrangements. researchgate.netnist.gov

Combined Losses: Subsequent fragmentations can occur, such as the loss of a methyl radical followed by the loss of the nitro group, or vice versa.

A plausible fragmentation pathway starts with the molecular ion at m/z 250.1680. The loss of a methyl group leads to a major fragment at m/z 235.1444. Further fragmentation of this ion could involve the loss of NO₂ to yield an ion at m/z 189.1439. Alternatively, the molecular ion could first lose NO₂ to give a fragment at m/z 204.1596, which could then lose a methyl group.

| m/z (Calculated) | Proposed Formula | Identity/Origin |

|---|---|---|

| 250.1681 | [C₁₄H₂₂N₂O₂]⁺• | Molecular Ion (M⁺•) |

| 235.1448 | [C₁₃H₁₉N₂O₂]⁺ | [M - CH₃]⁺ |

| 204.1599 | [C₁₄H₂₂N]⁺ | [M - NO₂]⁺ |

| 190.1439 | [C₁₃H₁₈N]⁺ | [M - CH₃ - NO]⁺ or [M - NO - CH₃]⁺ |

| 189.1439 | [C₁₃H₁₉N]⁺• | [M - CH₃ - NO₂]⁺• |

Theoretical and Computational Chemistry of 3,5 Ditert Butyl 2 Nitroaniline

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure of molecules. DFT calculations for nitroaniline derivatives are employed to determine optimized geometries, electronic energies, and the distribution of molecular orbitals. scispace.comresearchgate.net For 3,5-Ditert-butyl-2-nitroaniline, DFT methods can accurately model the molecular geometry, taking into account the steric repulsion between the ortho-nitro group and the adjacent tert-butyl and amino groups, which likely forces these substituents out of the plane of the benzene (B151609) ring.

These calculations serve as the foundation for more detailed analyses, including the examination of frontier molecular orbitals and the mapping of charge distribution, which are critical for understanding the molecule's reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. icm.edu.pl

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) portion of the molecule, specifically the amino group and the aromatic ring. Conversely, the LUMO is anticipated to be centered on the electron-deficient nitrobenzene (B124822) moiety, particularly the nitro group. The bulky tert-butyl groups, while primarily exerting steric influence, can also electronically affect the orbital energies through hyperconjugation. DFT calculations can quantify these energies and visualize the spatial distribution of the orbitals, providing insight into the most probable sites for electrophilic and nucleophilic attack.

Table 1: Conceptual Frontier Molecular Orbital Properties for this compound

| Parameter | Description | Expected Characteristics for this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Relatively high, indicating susceptibility to electrophilic attack. Localization on the amino group and aromatic ring. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Relatively low, indicating susceptibility to nucleophilic attack. Localization on the nitro group. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A moderate gap is expected, reflecting a balance between the activating amino group and deactivating nitro group, modified by steric effects. |

The distribution of electrons within a molecule is inherently uneven, leading to regions of partial positive and negative charge. This distribution governs the molecule's electrostatic interactions, including hydrogen bonding and dipole-dipole interactions. DFT calculations can be used to compute atomic charges and generate Molecular Electrostatic Potential (MESP) surfaces. researchgate.net

An MESP surface maps the electrostatic potential onto the molecule's electron density surface, providing a visual guide to its charge distribution. For this compound, the MESP would show a significant region of negative potential (typically colored red) around the electronegative oxygen atoms of the nitro group, highlighting this area as a prime site for interaction with electrophiles or hydrogen bond donors. researchgate.net The area around the amino group's hydrogen atoms would exhibit positive potential (blue), indicating its role as a hydrogen bond donor. The hydrocarbon tert-butyl groups would form regions of neutral or weakly positive potential. This analysis is crucial for understanding how the molecule interacts with other molecules, including solvents and biological receptors. icm.edu.pl

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry offers powerful tools for predicting various spectroscopic properties, which can then be compared with experimental data to validate the theoretical model. For molecules like this compound, DFT and Time-Dependent DFT (TD-DFT) calculations can predict infrared (IR), Raman, and UV-Visible spectra. rasayanjournal.co.inresearchgate.net

Theoretical calculations of vibrational frequencies in IR and Raman spectroscopy help in the assignment of experimental spectral bands to specific molecular motions, such as N-H stretching of the amino group, asymmetric and symmetric N-O stretching of the nitro group, and C-H vibrations of the aromatic ring and tert-butyl groups. researchgate.net Similarly, TD-DFT can predict the electronic transitions responsible for UV-Visible absorption, which in nitroanilines are typically charge-transfer bands from the amino-donor part of the molecule to the nitro-acceptor part. Discrepancies between calculated and experimental spectra can often be resolved by refining the computational model, for example, by including solvent effects.

Table 2: Predicted Vibrational Modes for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch (Amino) | 3300-3500 | Stretching of the nitrogen-hydrogen bonds in the -NH₂ group. |

| C-H Stretch (Aromatic) | 3000-3100 | Stretching of the carbon-hydrogen bonds on the benzene ring. |

| C-H Stretch (Aliphatic) | 2850-3000 | Stretching of the carbon-hydrogen bonds in the tert-butyl groups. |

| N-O Asymmetric Stretch (Nitro) | 1500-1560 | Asymmetric stretching of the nitrogen-oxygen bonds in the -NO₂ group. |

Computational Studies on Reaction Mechanisms, Transition States, and Energy Barriers

DFT calculations are invaluable for exploring the potential energy surfaces of chemical reactions. By locating reactants, products, intermediates, and, crucially, transition states, computational chemists can map out detailed reaction mechanisms. researchgate.net This approach allows for the determination of activation energies (energy barriers), which govern the reaction rate, and reaction enthalpies, which indicate whether a reaction is energetically favorable. mdpi.com

For this compound, computational studies could investigate various reactions, such as:

Electrophilic Aromatic Substitution: Despite the deactivating effect of the nitro group, the powerful activating effect of the amino group directs electrophiles to the ortho and para positions. DFT could model the substitution at the C4 and C6 positions to determine the preferred reaction pathway and the structure of the transition states.

Reduction of the Nitro Group: The transformation of the nitro group into an amino group is a fundamental reaction. Computational modeling could elucidate the multi-step mechanism of this reduction, identifying key intermediates and the energy barriers for each step.

Reactions involving the Amino Group: The nucleophilic character of the amino group allows it to participate in reactions like acylation or alkylation. The steric hindrance from the adjacent tert-butyl group would significantly impact the energy barriers for these reactions, a factor that can be precisely quantified through computation.

Analysis of Steric and Electronic Effects on Molecular Conformation and Chemical Reactivity

The chemical behavior of this compound is dictated by a delicate balance of steric and electronic effects. The bulky tert-butyl groups flanking the nitro group introduce significant steric strain. researchgate.net This steric hindrance likely forces the nitro group to twist out of the plane of the benzene ring, which would disrupt the π-conjugation between the nitro group and the aromatic system. nih.gov Such a conformational change has profound electronic consequences, reducing the electron-withdrawing capability of the nitro group.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions in Solution or Condensed Phases

While DFT calculations are excellent for studying static, single-molecule properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time, particularly in solution or in the solid state. rsc.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, using a force field to describe the inter- and intramolecular forces.

For this compound, MD simulations could be used to:

Study Solvation: Simulate how the molecule interacts with solvent molecules (e.g., water, ethanol), revealing the structure of its solvation shell and the nature of hydrogen bonds between the solute and solvent.

Analyze Conformational Dynamics: Observe how the orientation of the nitro, amino, and tert-butyl groups fluctuates over time in response to thermal energy and interactions with the surrounding environment.

Simulate Condensed Phases: Model the packing of molecules in a crystal lattice or the behavior in an amorphous solid, providing insights into bulk material properties. These simulations can help explain macroscopic properties based on the underlying intermolecular interactions. dtic.mil

Applications and Strategic Utilization in Chemical Research Excluding Prohibited Areas

Ligand Design in Transition Metal Catalysis and Coordination Chemistry

The unique architecture of 3,5-ditert-butyl-2-nitroaniline, featuring bulky tert-butyl groups flanking an amino and a nitro functionality, makes it an intriguing component for ligand synthesis. The amino group provides a coordination site for transition metals, while the adjacent bulky groups and the electronic influence of the nitro group can be used to modulate the properties of the resulting metal complexes.

While direct applications are specialized, the broader class of ligands derived from sterically hindered anilines and related phenols, such as 3,5-di-tert-butyl salicylaldehyde, provides a clear indication of their utility. bohrium.comresearchgate.net These ligands are known to form stable complexes with a variety of transition metals, including copper, zinc, cobalt, and nickel. bohrium.comresearchgate.net The resulting metal complexes often exhibit distorted geometries, a direct consequence of the steric pressure exerted by the tert-butyl groups. bohrium.com This distortion can be a critical factor in creating a unique coordination environment around the metal center, influencing its catalytic activity.

Steric hindrance is a powerful tool in catalyst design, and the 3,5-di-tert-butyl motif is a classic example of its implementation. uni-marburg.de The bulky tert-butyl groups create a defined pocket around the metal's active site, which can significantly influence the performance and selectivity of a catalyst.

Control of Substrate Access: The steric bulk can restrict the approach of substrates to the catalytic center, allowing for selective transformations of less hindered substrates or promoting specific reaction pathways that can fit within the constrained space. This principle is widely applied to enhance selectivity in various catalytic reactions, including the synthesis of complex molecules like quinoxalines. uni-bayreuth.de

Induction of Specific Geometries: As observed in related Schiff base complexes derived from 3,5-di-tert-butyl salicylaldehyde, the steric strain forces the complex into a distorted geometry, such as a distorted square planar or tetrahedral arrangement. bohrium.com This pre-organized, rigid geometry can be crucial for achieving high levels of selectivity, particularly in reactions where the orientation of the substrate relative to the catalyst is key.

Research on various catalytic systems has shown that increasing steric hindrance can be a decisive factor in the outcome of a reaction, and scaffolds containing the di-tert-butyl substitution pattern are frequently employed to achieve this effect. uni-marburg.deuni-bayreuth.de

A "privileged scaffold" is a molecular framework that is capable of providing useful ligands for a wide range of different asymmetric catalytic reactions. While the sterically hindered aniline (B41778) framework is a useful building block for creating specific chiral ligands, the available research does not currently establish this compound itself as a broadly applicable privileged scaffold for asymmetric synthesis. Its utility appears to be more specialized, leveraging its significant steric bulk for specific applications rather than serving as a universal platform for inducing chirality in a wide array of transformations.

Precursor in Complex Organic Synthesis for Specialty Chemicals and Materials

This compound serves as a valuable starting material for the synthesis of more complex molecules, particularly those requiring significant steric bulk or specific electronic properties. chemsrc.comsigmaaldrich.com Its functional groups—the nitro moiety, the amine, and the aromatic ring—offer multiple points for chemical modification.

The compound is a precursor for building nitrogen-containing heterocyclic structures. A key transformation involves the synthesis of phenazine (B1670421) derivatives. For instance, this compound can be converted into 2,4-ditert-butyl-phenazine, a complex heterocyclic system. chemsrc.com This type of reaction typically involves the reduction of the nitro group to an amine, followed by a condensation reaction. The synthesis of N-heterocycles is a major focus of modern organic chemistry, with iron-catalyzed methods being a particularly important area of development. arabjchem.orgresearchgate.net

The general strategy of using substituted anilines to build complex polycyclic aromatic systems is well-established, and the bulky nature of the tert-butyl groups on this precursor can be exploited to direct cyclization reactions and ensure the stability of the final structure. nih.govacs.org

Table 1: Examples of Downstream Products from this compound

| Downstream Compound Name | CAS Number | Molecular Formula | Class |

|---|---|---|---|

| 2,4-ditert-butyl-phenazine | 80438-53-5 | C20H24N2 | Heterocycle |

| N-(2,4-ditert-butyl-6-nitrophenyl)acetamide | 101355-80-0 | C18H28N2O3 | Acetanilide Derivative |

| 2,4-ditert-butyl-6-nitro-phenylamine | 93720-37-7 | C16H26N2O2 | Phenylamine Derivative |

Source: chemsrc.com

Derivatives of nitroaniline are a known class of chromophores, which are molecules that absorb light and appear colored. Specifically, unsulfonated nitrodiarylamines have been identified as yellow and orange disperse dyes. epa.gov The color of these compounds arises from electronic transitions within the molecule, often a charge-transfer band between an electron-donating group (the amine) and an electron-withdrawing group (the nitro group).

The specific substitution pattern of this compound, with its bulky groups and ortho-nitro arrangement, provides a scaffold for creating dyes with potentially high solubility in organic media and enhanced stability. The electronic properties, and therefore the color and other photophysical characteristics, could be fine-tuned through further chemical modification, a common strategy in the development of advanced dyes and pigments.

Development of Optoelectronic Materials and Sensors (excluding any biomedical application)

The electronic characteristics of this compound make it and its derivatives interesting candidates for materials with applications in optics and electronics. The combination of an electron-donating amine and a strong electron-withdrawing nitro group on the same aromatic ring creates a "push-pull" system, which is a common design feature in chromophores for nonlinear optical (NLO) applications.

Research into related structures has demonstrated the potential of this molecular design. For example, a zinc(II) complex incorporating a 4,4',4''-tri-tert-butyl-2,2':6',2''-terpyridine ligand was synthesized and shown to have a significant NLO response, highlighting the utility of the tert-butyl motif in functional optical materials. researchgate.net Similarly, charge-transfer chromophores have been developed from metal complexes using ligands based on 3,5-di-tert-butyl-o-benzoquinone, which shares the same bulky substitution pattern. mdpi.com

Furthermore, the electron-rich nature of the aniline ring system suggests that materials derived from it could be used in the fabrication of chemical sensors. The principle of photo-induced electron transfer (PET) is often employed, where an electron-rich fluorescent molecule's light emission is quenched upon interaction with an electron-deficient analyte. researchgate.netosti.gov While this compound itself is not the sensor, it represents a building block for creating larger, more complex sensor materials whose sensitivity and selectivity can be modulated by the presence of the bulky tert-butyl groups. acs.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3,5-Di-tert-butylaniline (B181150) |

| 3,5-di-tert.butyl-4-nitroaniline |

| 2,4-ditert-butyl-phenazine |

| 3,5-di-tert-butyl salicylaldehyde |

| 3,5-di-tert-butyl-o-benzoquinone |

| N-(2,4-ditert-butyl-6-nitrophenyl)acetamide |

| 2,4-ditert-butyl-6-nitro-phenylamine |

Structure-Property Relationships for Tunable Optical Responses and Charge Transfer

Integration into Supramolecular Assemblies and Functional Systems

Research has demonstrated the successful integration of this compound as a foundational component in the synthesis of larger, functional molecular systems. A notable application is its use as a precursor in the creation of complex ligands. For instance, it serves as a starting material for synthesizing bis(2-amino-3,5-di-tert-butylphenyl)amine, a pincer ligand designed to support radical species. rsc.org The synthesis involves the use of this compound in a palladium-catalyzed amination reaction to construct the larger ligand framework. rsc.org

Future Research Directions and Emerging Opportunities for 3,5 Ditert Butyl 2 Nitroaniline

Exploration of Novel Synthetic Pathways and Sustainable Methodologies for Scalable Production

The industrial viability and expanded application of 3,5-Ditert-butyl-2-nitroaniline and its derivatives are contingent upon the development of efficient, scalable, and environmentally benign synthetic routes. Current research trends in organic synthesis point toward several promising avenues.

Future efforts will likely focus on moving away from classical nitration and reduction procedures, which often involve harsh conditions and stoichiometric reagents. One emerging area is the application of advanced catalytic systems. For instance, methodologies using nanocatalysts in aqueous media for the reduction of nitroaromatic groups have shown outstanding efficiency at room temperature without the need for high-pressure hydrogen gas. conicet.gov.ar Adapting such green catalytic reduction methods could provide a sustainable pathway to the corresponding diamine, a key precursor for further functionalization.

Mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent, presents another significant opportunity. rsc.org The synthesis of related sterically hindered compounds, such as 3,5-di-tert-butyl functionalized salen ligands, has been successfully achieved using ball-milling techniques. rsc.org This approach could drastically reduce solvent waste and energy consumption in the production of this compound precursors.

Furthermore, the development of one-pot or tandem reaction sequences is a key goal for improving process efficiency. conicet.gov.ar Strategies involving the protection of the amino group, for example with di-tert-butyl dicarbonate, followed by catalyzed coupling reactions like the Suzuki coupling, could be streamlined into more efficient processes. nih.govmdpi.com The challenges associated with synthesizing sterically hindered anilines, including exploring alternative routes like the Smiles rearrangement, highlight the need for innovative synthetic design. bris.ac.uk

| Methodology | Potential Advantages | Research Focus | Relevant Findings |

| Green Catalysis | Use of aqueous media, mild reaction conditions, high catalyst turnover, reduced waste. | Development of reusable nanocatalysts for selective nitro group reduction. | Colloidal nanocatalysts have shown high activity for reducing nitroaromatics in water at room temperature. conicet.gov.ar |

| Mechanochemistry | Solvent-free or low-solvent conditions, reduced energy consumption, potential for novel reactivity. | Adapting ball-milling techniques for the nitration of 3,5-di-tert-butylaniline (B181150) or subsequent functionalization steps. | Multigram synthesis of related functionalized ligands has been achieved efficiently via mechanochemical methods. rsc.org |

| Flow Chemistry | Enhanced safety, precise control over reaction parameters, improved scalability, and ease of integration in multi-step synthesis. | Designing a continuous flow process for the nitration and/or reduction steps. | Flow reactors offer superior control over highly exothermic reactions like nitration, improving safety and yield. |

| One-Pot Synthesis | Reduced number of workup and purification steps, improved atom economy, and lower operational costs. | Combining functionalization and cyclization reactions in a single vessel to produce complex derivatives. | Tandem hydrogenation and N-arylamine functionalization procedures have been successfully implemented for related systems. conicet.gov.ar |

Investigation of Undiscovered Reactivity and Transformation Pathways under Extreme Conditions

Subjecting this compound to extreme conditions such as high pressure, temperature, or intense irradiation can unlock novel reactivity and lead to the formation of unique chemical structures. The field of chromism in related compounds provides a strong impetus for this line of inquiry.

For example, derivatives of N-salicylideneaniline, which can be synthesized from derivatives of this compound, are known to exhibit thermochromism (color change with temperature) and photochromism (color change with light). nih.govbris.ac.uk These phenomena are often linked to tautomerism (e.g., enol to keto) or isomerism. nih.gov Specifically, the photoproduct of N-3,5-di-tert-butylsalicylidene-3-nitroaniline has been crystallographically characterized, suggesting that the electronic nature of the nitroaniline moiety plays a crucial role. nih.govbris.ac.uk Future studies could systematically investigate the behavior of this compound itself under UV or multi-photon irradiation to explore potential photo-induced transformations.

The photochemical reactivity of related nitrosamines, which can be formed from secondary amines, has been shown to generate highly reactive aminium radicals under acidic conditions. acs.org This suggests that the reduced form of this compound could be a precursor to radical species under photolytic conditions, opening pathways for novel C-C or C-N bond-forming reactions. Research under high-pressure conditions could also reveal new phase transitions or pressure-induced chemical reactions, leading to novel materials or polymorphs with distinct properties.

Advanced Functionalization Strategies for Tailored Chemical Properties and Synergistic Effects

The molecular scaffold of this compound offers multiple sites for advanced functionalization, enabling the fine-tuning of its electronic, steric, and physicochemical properties. Future research will likely focus on selective modifications of the aromatic ring, the amino group, and the nitro group.

Amino Group Functionalization: The primary amino group is a versatile handle for a wide range of transformations. Beyond simple protection with groups like tert-butyloxycarbonyl (Boc) nih.govmdpi.com, it can be used in amidation reactions to attach various side chains mdpi.com, or to form Schiff bases, which are precursors to important ligands and chromic materials. nih.govresearchgate.net

Nitro Group Transformation: The reduction of the nitro group to a second amino function is a key transformation, yielding 3,5-Ditert-butyl-benzene-1,2-diamine. acs.org This diamine is a valuable precursor for the synthesis of heterocycles, such as quinoxalines or benzimidazoles, which are important in medicinal chemistry and materials science.

Aromatic Ring C-H Functionalization: While the bulky tert-butyl groups provide steric hindrance, modern C-H activation strategies could enable the direct introduction of new functional groups onto the aromatic ring. This would bypass the need for pre-functionalized starting materials and allow for late-stage diversification of the core structure.

These functionalization strategies can be used to create libraries of derivatives with tailored properties. For example, introducing electron-donating or withdrawing groups can modulate the compound's optical and electronic characteristics, while attaching specific receptor units could transform it into a chemosensor. osti.gov

Computational Design and In Silico Screening of Derivatives with Enhanced Performance in Specific Chemical Applications

Computational chemistry and in silico screening are becoming indispensable tools for accelerating the discovery of new functional molecules. These methods can predict the properties of hypothetical derivatives of this compound, thereby guiding synthetic efforts toward the most promising candidates.

Density Functional Theory (DFT) can be employed to calculate key molecular properties, including molecular orbital energies (HOMO/LUMO), dipole moments, and polarizability. osti.govekb.eg These calculations are crucial for predicting a molecule's potential in applications such as non-linear optics (NLO), where large hyperpolarizability values are desired. ekb.eg For instance, DFT studies on related quinolinones have been used to compare their potential as NLO materials against references like p-nitroaniline. ekb.eg

Molecular docking simulations can be used to screen libraries of virtual derivatives for their potential as enzyme inhibitors or ligands for specific protein targets. nih.govnih.gov This approach is widely used in drug discovery and could identify potential biological activities for functionalized versions of this compound. Furthermore, Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models can be developed to predict the biological activity or toxicity of new derivatives based on their structural features, ensuring a "design for safety" approach. yok.gov.tr

| Computational Method | Predicted Properties | Potential Applications | Example from Related Research |

| Density Functional Theory (DFT) | Electronic structure, HOMO/LUMO gap, dipole moment, polarizability, reactivity indices. | Prediction of NLO properties, photophysical characteristics, reaction mechanisms. | DFT has been used to investigate the photophysical properties of pyrene-based luminogens for sensing applications. osti.gov |

| Molecular Docking | Binding affinity, binding pose, protein-ligand interactions. | Drug discovery (e.g., enzyme inhibitors), design of targeted biological probes. | Docking studies have been used to justify the anti-diabetic potential of novel azo derivatives by predicting their binding to α-glucosidase. nih.gov |

| Molecular Dynamics (MD) | Conformational stability, dynamic behavior, solvent effects. | Understanding conformational preferences, ligand-receptor dynamics. | Molecular mechanics calculations revealed the importance of intramolecular hydrogen bonds for maintaining a planar conformation in a CFTR potentiator. acs.org |

| QSTR/QSAR | Prediction of toxicity (e.g., cytotoxicity) and biological activity based on chemical structure. | Prioritizing synthesis of non-toxic compounds, virtual screening for active molecules. | QSTR models have been developed for the cytotoxicity of diverse chemicals in fish cell lines. yok.gov.tr |

Integration into Multicomponent Systems and Hybrid Materials for Synergistic Effects in Advanced Technologies

A significant emerging opportunity lies in using this compound not as a standalone molecule, but as a functional building block within larger, more complex systems. Its integration into multicomponent materials can lead to synergistic effects, where the combined system exhibits properties superior to the individual components.

One major avenue is in the field of coordination chemistry and materials science. After reduction of the nitro group, the resulting diamine can be used to synthesize Schiff base ligands. These ligands, such as the well-known Salen and Salophen types, can coordinate with a variety of metal ions to form metal-organic frameworks (MOFs) or discrete molecular catalysts. rsc.orgamericanelements.com The steric bulk of the tert-butyl groups can influence the geometry and reactivity of the resulting metal complexes, potentially leading to novel catalytic activities.

The amino group of the reduced derivative can also serve as a nucleophile in multicomponent reactions, such as the Petasis or aza-Diels-Alder reactions, to construct complex heterocyclic architectures in a single step. nih.govnih.gov This provides rapid access to diverse molecular scaffolds for further development.

Furthermore, derivatives of this compound could be incorporated into polymer-based hybrid materials. For example, related benzotriazole (B28993) structures are used as highly effective UV light stabilizers in polymers. google.com By covalently attaching or physically doping polymers with derivatives of this compound, it may be possible to create new materials with enhanced thermal stability, UV resistance, or optical properties. The diazonium salt formed from the amine derivative could also be used to covalently functionalize carbon-based materials like graphene, creating hybrid materials for electronics or sensing. universiteitleiden.nl

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products